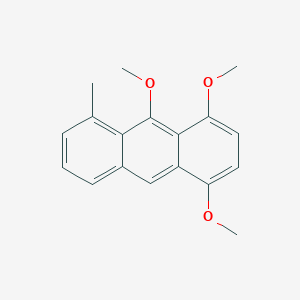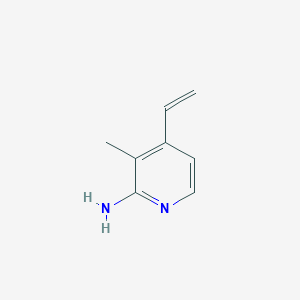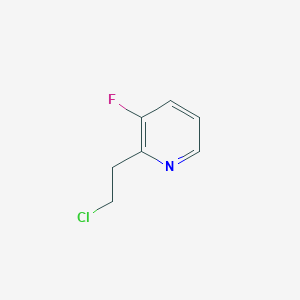
Sodium3-(trifluoromethyl)pyridine-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium3-(trifluoromethyl)pyridine-2-sulfinate is a chemical compound with the molecular formula C6H3F3NNaO2S. It is a sodium salt derivative of pyridine, characterized by the presence of a trifluoromethyl group at the third position and a sulfinate group at the second position of the pyridine ring. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium3-(trifluoromethyl)pyridine-2-sulfinate typically involves the reaction of 3-(trifluoromethyl)pyridine-2-sulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions often include maintaining a specific pH and temperature to ensure optimal yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield. The purification process may involve crystallization or recrystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Sodium3-(trifluoromethyl)pyridine-2-sulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfinate group acts as a leaving group.
Oxidation Reactions: The compound can be oxidized to form sulfonates.
Reduction Reactions: It can be reduced to form sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with conditions often involving the use of a base such as sodium hydroxide.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: The major products are alkyl or aryl pyridine derivatives.
Oxidation Reactions: The primary products are sulfonates.
Reduction Reactions: The main products are sulfides.
Scientific Research Applications
Sodium3-(trifluoromethyl)pyridine-2-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium3-(trifluoromethyl)pyridine-2-sulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfinate group can participate in nucleophilic substitution reactions, while the trifluoromethyl group enhances the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound interacts with electrophilic centers in the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Sodium4-(trifluoromethyl)pyridine-2-sulfinate
- Sodium2-(trifluoromethyl)pyridine-3-sulfinate
- Sodium6-methylpyridine-2-sulfinate
Uniqueness
Sodium3-(trifluoromethyl)pyridine-2-sulfinate is unique due to the specific positioning of the trifluoromethyl and sulfinate groups on the pyridine ring. This unique structure imparts distinct reactivity and stability compared to other similar compounds. The presence of the trifluoromethyl group at the third position enhances its electron-withdrawing properties, making it a valuable reagent in various chemical transformations .
Properties
Molecular Formula |
C6H3F3NNaO2S |
|---|---|
Molecular Weight |
233.15 g/mol |
IUPAC Name |
sodium;3-(trifluoromethyl)pyridine-2-sulfinate |
InChI |
InChI=1S/C6H4F3NO2S.Na/c7-6(8,9)4-2-1-3-10-5(4)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
InChI Key |
FCFBBSIOZLYUPW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)[O-])C(F)(F)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13132029.png)







